3-phenyl-6-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine
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Overview
Description
3-phenyl-6-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-6-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of hydrazine with a 1,4-diketone.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, which involves the reaction of a phenylboronic acid with a halogenated pyridazine.
Attachment of the Pyrrolidine Moiety: The pyrrolidine moiety can be introduced through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with a suitable leaving group on the pyridazine ring.
Sulfonylation: The pyridine-3-sulfonyl group can be introduced via a sulfonylation reaction, typically using pyridine-3-sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-6-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where leaving groups are present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-phenyl-6-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a tool to study the function of certain enzymes or receptors in biological systems.
Mechanism of Action
The mechanism of action of 3-phenyl-6-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds such as 3,6-diphenylpyridazine and 3,6-dimethylpyridazine share a similar pyridazine core but differ in their substituents.
Pyrrolidine Derivatives: Compounds like 1-(pyridine-3-sulfonyl)pyrrolidine share the pyrrolidine moiety but differ in their overall structure.
Uniqueness
3-phenyl-6-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine is unique due to its combination of a pyridazine core with both a phenyl group and a pyrrolidine moiety. This unique structure gives it distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
3-phenyl-6-[(1-pyridin-3-ylsulfonylpyrrolidin-3-yl)methoxy]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c25-28(26,18-7-4-11-21-13-18)24-12-10-16(14-24)15-27-20-9-8-19(22-23-20)17-5-2-1-3-6-17/h1-9,11,13,16H,10,12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQAKOJVXIPBKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1COC2=NN=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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